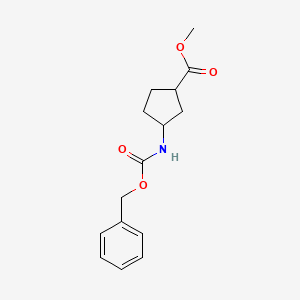

Methyl 3-(Cbz-amino)cyclopentanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(Cbz-amino)cyclopentanecarboxylate, also known as methyl 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate, is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol. This compound is characterized by its unique cyclopentane structure and carboxylate functionality, making it a valuable research chemical in various scientific fields.

Méthodes De Préparation

The synthesis of methyl 3-(Cbz-amino)cyclopentanecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanecarboxylic acid and benzyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium methoxide, in an anhydrous ether solvent.

Procedure: The cyclopentanecarboxylic acid is first converted to its methyl ester form, methyl cyclopentanecarboxylate, through esterification.

Analyse Des Réactions Chimiques

Methyl 3-(Cbz-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenolysis and strong acids for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is employed in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of methyl 3-(Cbz-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The Cbz protecting group can be selectively removed to expose the amine functionality, which can then participate in various biochemical pathways. The cyclopentane ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

Methyl 3-(Cbz-amino)cyclopentanecarboxylate can be compared with other similar compounds, such as:

Methyl cyclopentanecarboxylate: Lacks the Cbz protecting group and amine functionality, making it less versatile in biochemical applications.

Cyclopentanecarboxylic acid: The parent compound, which lacks the ester and Cbz groups, limiting its use in synthetic chemistry.

Benzyl chloroformate: Used as a reagent for introducing the Cbz protecting group but does not possess the cyclopentane structure.

The uniqueness of this compound lies in its combination of the cyclopentane ring, ester group, and Cbz-protected amine, which provides a versatile platform for various chemical and biochemical applications.

Activité Biologique

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a compound characterized by its unique structure, featuring a cyclopentane ring, a carboxylate group, and a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. Its molecular formula is C15H19NO4 with a molecular weight of approximately 277.32 g/mol. This compound has garnered attention for its potential biological activities and applications in drug synthesis.

The synthesis of this compound typically involves several steps, including:

- Formation of the Cyclopentane Framework : Utilizing cyclopentene derivatives.

- Introduction of the Cbz Group : This enhances the stability and reactivity of the amino group.

- Carboxylation : Adding a carboxylate group to complete the structure.

Alternative methods may include direct coupling reactions using activated derivatives or enzymatic approaches to achieve higher stereoselectivity .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, research involving similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW116), lung (A549), and breast carcinoma (MCF-7) cells. Notably, some complexes exhibited superior activity compared to established chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Complex A | SW116 | 0.65 |

| Complex B | A549 | 11.44 |

| Complex C | MCF-7 | 1.18 |

| Cisplatin | SW116 | 8.62 |

| Cisplatin | A549 | 33.52 |

| Cisplatin | MCF-7 | 61.56 |

These findings suggest that this compound and its derivatives could serve as promising candidates in anticancer drug development.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activities or influencing cellular signaling pathways. The rigid structure of the compound may facilitate its binding to active sites of enzymes or receptors.

Case Study 1: Anticancer Activity Assessment

In a study assessing the biological activity of various benzyloxycarbonyl derivatives, this compound was found to exhibit notable cytotoxicity against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the interactions between the compound and target proteins involved in cancer progression .

Case Study 2: Insecticidal Activity

While primarily focused on its anticancer properties, preliminary investigations into the insecticidal potential of related compounds have also been conducted. Compounds similar to this compound demonstrated larvicidal activity against Aedes aegypti, indicating potential applications in pest control .

Propriétés

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-7-8-13(9-12)16-15(18)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLNJIOWMVCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.